

# 6-Methoxyquinazolin-4-ol: A Privileged Scaffold for Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-Methoxyquinazolin-4-OL**

Cat. No.: **B097349**

[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

## Introduction: The Quinazoline Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity. The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a quintessential example of such a scaffold. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. This versatility has made the quinazoline core a focal point of intensive research and has led to the development of several clinically successful drugs.

This guide focuses on a specific, yet crucial, member of this family: **6-Methoxyquinazolin-4-ol** (also known as 6-methoxy-3,4-dihydroquinazolin-4-one). While not a therapeutic agent in itself, this compound serves as a pivotal synthetic intermediate—a foundational building block from which a multitude of potent and selective bioactive molecules are constructed.<sup>[1]</sup> Understanding its properties, synthesis, and the biological activities of its derivatives is essential for scientists engaged in the discovery of next-generation therapeutics.

# Part 1: 6-Methoxyquinazolin-4-ol - The Core Synthetic Intermediate

**6-Methoxyquinazolin-4-ol** is a stable, crystalline solid that provides a robust and versatile platform for chemical modification.<sup>[1]</sup> Its structure is endowed with several key features that make it an ideal starting point for drug design.

- The Quinazolinone Core: Provides a rigid, planar structure that can effectively position substituents for optimal interaction with protein binding pockets.
- The 4-oxo Group: This position can be readily converted to a 4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. This is the most common and critical step for introducing diverse side chains that modulate biological activity and target specificity.
- The 6-methoxy Group: The electron-donating methoxy group at the 6-position influences the electronic properties of the entire ring system. It serves as a key recognition element for certain biological targets and can be a site for demethylation to reveal a hydroxyl group, providing another handle for further functionalization or for forming crucial hydrogen bonds within a target's active site.<sup>[2]</sup>

Its primary utility lies in its role as a precursor for kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.<sup>[1]</sup>

| Property          | Value                                                       |
|-------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> |
| Molecular Weight  | 176.17 g/mol                                                |
| Appearance        | White to off-white crystalline solid                        |
| Melting Point     | 242-243°C <sup>[1]</sup>                                    |
| Boiling Point     | 361.8°C <sup>[1]</sup>                                      |
| CAS Number        | 19181-64-7                                                  |

## Part 2: Synthesis of the Core Scaffold

The synthesis of the **6-methoxyquinazolin-4-ol** core is typically achieved through a well-established cyclization reaction, often a variation of the Niementowski quinazolinone synthesis. The most direct and common-sense approach begins with an appropriately substituted anthranilic acid derivative.

**Causality in Experimental Design:** The choice of starting material, 2-amino-5-methoxybenzoic acid, is critical as it already contains the necessary amine and carboxylic acid functionalities in the correct ortho orientation for cyclization, along with the key methoxy group at the desired position. Formamide serves as both the reagent providing the final carbon atom for the pyrimidine ring and as the reaction solvent. This one-pot approach is efficient and atom-economical, making it a preferred method in synthetic chemistry.



[Click to download full resolution via product page](#)

Caption: A representative synthetic workflow for **6-Methoxyquinazolin-4-ol**.

## Part 3: Biological Activity of Derivatives - Anticancer Applications

The most significant application of the 6-methoxyquinazoline scaffold is in the development of anticancer agents, particularly as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[\[3\]](#)[\[4\]](#)

## Mechanism of Action: EGFR Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[\[5\]](#) In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[\[3\]](#)  
[\[6\]](#)

Quinazoline-based inhibitors are designed to be ATP-competitive. They occupy the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing the phosphorylation and subsequent activation of downstream signaling pathways.[\[7\]](#) This blockade of signal transduction ultimately inhibits tumor cell proliferation and promotes apoptosis. The 4-anilino moiety, which is typically added to the quinazoline core, is a key structural feature that enhances binding affinity to the EGFR kinase domain.



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.

## Notable Anticancer Derivatives

Several highly successful anticancer drugs are built upon a quinazoline scaffold closely related to **6-methoxyquinazolin-4-ol**. Gefitinib, for instance, is a cornerstone therapy for NSCLC patients with specific EGFR mutations.[\[2\]](#)

| Compound  | Structure                                                                                                             | Target    | Cancer Cell Line              | IC <sub>50</sub> | Reference           |
|-----------|-----------------------------------------------------------------------------------------------------------------------|-----------|-------------------------------|------------------|---------------------|
| Gefitinib | 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline                                 | EGFR-TK   | A549 (Lung)                   | 3.7 ± 0.5 μM     | <a href="#">[3]</a> |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine                                                        | EGFR-TK   | A431 (Epidermoid)             | ~2 nM            | <a href="#">[4]</a> |
| Afatinib  | N-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | EGFR/HER2 | Ba/F3 (EGFR)<br>L858R/T790 M) | ~10 nM           | <a href="#">[6]</a> |

## Part 4: Biological Activity of Derivatives - Antiviral Applications

The structural versatility of the quinazoline scaffold has also been leveraged to develop potent antiviral agents. Modifications to the core structure allow for interaction with viral proteins, inhibiting replication and propagation.

### Mechanism of Action: Targeting Viral Processes

While the exact mechanisms can vary, quinazoline derivatives have been shown to interfere with critical viral life cycle stages. For coronaviruses like MERS-CoV, the specific molecular target is still under investigation, but the potent inhibition suggests interference with a key viral enzyme or host factor necessary for replication.

### Anti-Coronavirus Activity

Recent research has identified 4-anilino-6-aminoquinazoline derivatives as highly effective inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV).<sup>[8]</sup> Starting from a hit compound, systematic chemical modifications led to the discovery of molecules with potent activity in the nanomolar range and a favorable safety profile.

| Compound ID | Key Structural Features                                         | IC <sub>50</sub> (µM) | CC <sub>50</sub> (µM) | Selectivity Index (SI) | Reference |
|-------------|-----------------------------------------------------------------|-----------------------|-----------------------|------------------------|-----------|
| Compound 1  | 4-(3-chloro-4-fluoroanilino), 6-(3-methoxybenzylamino)          | 1.1                   | >40                   | >36.4                  | [8]       |
| Compound 20 | 4-(3-chloro-4-fluoroanilino), 6-(3-cyanobenzylamino)            | 0.157                 | >40                   | >254                   | [8]       |
| Compound 29 | 4-(3-chloro-4-fluoroanilino), 6-(3-cyanobenzylamino), 7-methoxy | 5.8                   | >40                   | >6.9                   | [8]       |

Note: IC<sub>50</sub> (Half-maximal inhibitory concentration), CC<sub>50</sub> (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC<sub>50</sub>/IC<sub>50</sub>). A higher SI value indicates greater specific antiviral activity with lower host cell toxicity.

## Part 5: Biological Activity of Derivatives - Antimicrobial Applications

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Quinoline and quinazoline derivatives have emerged as a promising class of compounds in this arena, demonstrating activity against both Gram-positive and Gram-negative bacteria.[9][10]

## Mechanism of Action: Disruption of Bacterial Processes

The antibacterial mechanisms of quinazolines can be diverse. Some derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[\[11\]](#) Others may act by disrupting cell wall synthesis or interfering with other critical metabolic pathways.

## Representative Antibacterial Activity

Studies have shown that substitutions on the quinoline/quinazoline ring system are critical for antibacterial potency. The data below showcases the activity of various derivatives against common bacterial pathogens.

| Compound Type                                       | Bacterial Strain         | MIC (µg/mL) | Reference            |
|-----------------------------------------------------|--------------------------|-------------|----------------------|
| 6-methoxyquinoline-3-carbonitrile derivative        | Streptococcus pneumoniae | 0.66 - 3.98 | <a href="#">[11]</a> |
| 6-methoxyquinoline-3-carbonitrile derivative        | Bacillus subtilis        | 0.66 - 3.98 | <a href="#">[11]</a> |
| Substituted quinoline-4-carboxamide derivative      | Staphylococcus aureus    | 0.12        | <a href="#">[9]</a>  |
| Substituted quinoline-4-carboxamide derivative      | Escherichia coli         | 0.12        | <a href="#">[9]</a>  |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | M. tuberculosis H37Rv    | 9.2 - 106.4 | <a href="#">[10]</a> |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

## Part 6: Key Experimental Methodologies

To evaluate the biological activities described, standardized and validated assays are essential. The following protocols represent the gold standard for assessing cytotoxicity (anticancer) and antibacterial activity.

## Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

**Principle:** This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. [\[12\]](#)[\[13\]](#) This allows for the quantitative determination of a compound's cytotoxic effect.

**Caption:** A generalized workflow for the MTT cytotoxicity assay.

**Step-by-Step Methodology:** [\[12\]](#)[\[13\]](#)

- **Cell Plating:** Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete culture medium. Include wells for 'medium only' blanks.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow cells to adhere.
- **Compound Addition:** Prepare serial dilutions of the test compound (e.g., from 0.01  $\mu$ M to 100  $\mu$ M) in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the compound dilutions. Also include 'vehicle control' wells (e.g., 0.1% DMSO) and 'untreated control' wells.
- **Exposure:** Incubate the plate for the desired exposure time (typically 48 or 72 hours).
- **MTT Addition:** Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100  $\mu$ L of the MTT working solution to each well.
- **Formazan Formation:** Incubate the plate for 2-4 hours at 37°C. Viable cells will develop purple crystals.
- **Solubilization:** Carefully remove the MTT solution. Add 100  $\mu$ L of a solubilization solvent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.

- Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
- Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank absorbance. Plot the viability against the log of the compound concentration to determine the IC<sub>50</sub> value.

## Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

**Principle:** This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[\[14\]](#)[\[15\]](#) It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

**Caption:** Workflow for determining the Minimum Inhibitory Concentration (MIC).

**Step-by-Step Methodology:**[\[15\]](#)[\[16\]](#)

- **Compound Preparation:** In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (MHB). For example, add 50  $\mu$ L of MHB to wells 2 through 12. Add 100  $\mu$ L of the compound at its highest desired concentration to well 1. Transfer 50  $\mu$ L from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
- **Inoculum Preparation:** From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL.
- **Inoculum Dilution:** Dilute the standardized bacterial suspension 1:150 in MHB to achieve a final concentration of approximately  $1 \times 10^6$  CFU/mL.
- **Inoculation:** Add 50  $\mu$ L of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100  $\mu$ L, and the final bacterial concentration will be  $\sim 5 \times 10^5$

CFU/mL. Add 50  $\mu$ L of sterile MHB to well 12 to serve as a sterility control.

- Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.
- Result Interpretation: After incubation, examine the plate for visible growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible turbidity. The positive control (well 11) should show clear growth, and the negative control (well 12) should remain clear.

## Conclusion and Future Perspectives

**6-Methoxyquinazolin-4-ol** is a testament to the power of privileged scaffolds in drug discovery. While its own biological activity is unremarkable, its true value is realized as a versatile and indispensable building block. The derivatives stemming from this core have yielded some of the most important targeted cancer therapies and continue to show immense promise in the development of novel antiviral and antimicrobial agents. The ongoing exploration of new substitutions and functionalizations on the 6-methoxyquinazoline framework will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, improved selectivity, and novel mechanisms of action. For researchers in the field, a deep understanding of this core structure is not just beneficial—it is fundamental to designing the medicines of tomorrow.

## References

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Asian Journal of Research in Chemistry. [\[Link\]](#)
- Jia, Y., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry. [\[Link\]](#)
- Fallah, Z., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research. [\[Link\]](#)
- Lichtner, R. B., et al. (2001). Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. Cancer Research. [\[Link\]](#)
- Sains Malaysiana. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana. [\[Link\]](#)
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [\[Link\]](#)

- Willems, E., et al. (2020). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry. [\[Link\]](#)
- Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. ICB. [\[Link\]](#)
- CLYTE Technologies. (n.d.).
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [\[Link\]](#)
- ResearchGate. (2016). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [\[Link\]](#)
- ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
- Ultrasonic Synthesis and Preliminary Evaluation of Anticoronaviral Activity of 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium Iodide. (2022). MDPI. [\[Link\]](#)
- MySkinRecipes. (n.d.). **6-Methoxyquinazolin-4-ol**. MySkinRecipes. [\[Link\]](#)
- Shin, J., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
- Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
- Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). International Journal of Research and Review. [\[Link\]](#)
- The Journal of Organic Chemistry. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- Dar, B. A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [\[Link\]](#)
- National Center for Biotechnology Information. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. NCBI. [\[Link\]](#)
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. [\[Link\]](#)
- Thakare, P. P., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. SN Applied Sciences. [\[Link\]](#)

- Mochulskaya, N. N., et al. (2021). Antiviral Agents – Benzazine Derivatives. Chemistry of Heterocyclic Compounds. [Link]
- Yilmaz, M., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. [Link]
- Google Patents. (n.d.). Process for the synthesis of substituted quinazolin-4-ones.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Holý, A., et al. (1996). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry. [Link]
- PubMed. (2023). Identification of 4-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 6-Methoxyquinazolin-4-ol [myskinrecipes.com]
- 2. ukm.my [ukm.my]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. brieflands.com [brieflands.com]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Methoxyquinazolin-4-ol: A Privileged Scaffold for Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097349#6-methoxyquinazolin-4-ol-biological-activity]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)